molecular formula C₂₄H₂₉FN₄O B1662778 Irindalone CAS No. 96478-43-2

Irindalone

Cat. No. B1662778
CAS RN: 96478-43-2
M. Wt: 408.5 g/mol
InChI Key: GHAMYXPEZSUOCU-XZOQPEGZSA-N
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Description

Irindalone is a novel serotonin 5-HT2 antagonist . It has a high affinity for serotonin 5-HT2 receptors and about a 10 times lower affinity for α1-adrenoceptors . It is more potent in inhibiting the serotonin-induced contractions .


Synthesis Analysis

Chiral indanol is used as a precursor intermediate for the synthesis of enantiomeric drugs, such as this compound .


Molecular Structure Analysis

The molecular formula of this compound is C24H29FN4O . The molecular weight is 408.51 . The structure includes a fluorine atom, nitrogen atoms, and an oxygen atom .


Chemical Reactions Analysis

This compound causes a concentration-related inhibition of serotonin-induced contractions and shifts the serotonin curve to the right .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 408.51 and a molecular formula of C24H29FN4O . The exact mass is 408.23 .

Scientific Research Applications

Neurochemical Properties

  • Irindalone as a Serotonin Receptor Antagonist : this compound has been identified as a competitive inhibitor of peripheral and central serotonin2 (5-HT2) receptors. This property was observed through its ability to inhibit 5-HT-induced contractions in rabbit pulmonary artery and other in vitro systems. This effect is notable due to its potential applications in medical treatments related to serotonin receptor activities (Hyttel et al., 1988).

Antihypertensive Effects

  • Effectiveness in Reducing Blood Pressure : A study conducted on spontaneously hypertensive rats (SHR) demonstrated that chronic treatment with this compound significantly reduced the development of hypertension. This suggests its potential as an effective antihypertensive agent. The study also found that this compound's antihypertensive effects did not develop tolerance over time, indicating its sustained effectiveness (Gradin et al., 2005).

  • Cardiovascular Effects in Rats : In another study, this compound's effect on lowering blood pressure was primarily attributed to its blockade of peripheral alpha-adrenoceptors, with a contributing role from its 5-HT2 receptor antagonism. This study helped in understanding the mechanism through which this compound exerts its antihypertensive properties (Gradin et al., 1990).

Comparative Studies

  • Comparison with Other Antagonists : this compound was compared with ketanserin in a study analyzing their effects on rat thoracic aorta. This comparison was essential in understanding this compound's relative effectiveness and mechanism of action in inhibiting serotonin-induced contractions. The study concluded that this compound had a more pronounced serotonin antagonistic effect than ketanserin (Mikkelsen et al., 1988).

Mechanism of Action

Irindalone works by antagonizing the serotonin 5-HT2 receptors . It is more potent in inhibiting the serotonin-induced contractions .

Safety and Hazards

Irindalone should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers

  • Mikkelsen EO, et al. Comparison of the effect of this compound, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta. Eur J Pharmacol. 1988 Apr 27;149 (1-2):145-8 .
  • In vivo pharmacology of this compound, a 5-HT2 receptor antagonist with predominant peripheral effects .

properties

IUPAC Name

1-[2-[4-[(1R,3S)-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAMYXPEZSUOCU-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)N1)CCN2CCN(CC2)[C@@H]3C[C@H](C4=CC=CC=C34)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242274
Record name Irindalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96478-43-2
Record name Irindalone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irindalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRINDALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F39T8N10K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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